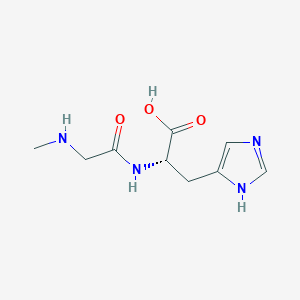
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is a complex organic compound that features an imidazole ring, a methylamino group, and an acetamido group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the methylamino group and the acetamido group. Common reagents used in these steps include imidazole, methylamine, and acetic anhydride. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions and the use of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring.
Imidazole derivatives: Compounds with similar ring structures.
Acetamido compounds: Molecules with acetamido groups.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities or chemical properties compared to similar compounds.
Biological Activity
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid, commonly referred to as a derivative of imidazole, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure that includes an imidazole ring and an acetamido group, which may contribute to its interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- An imidazole ring that is known for its role in enzyme catalysis and receptor binding.
- An acetamido side chain that may influence solubility and bioavailability.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
| Property | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation in cellular models. |
| Neuroprotective | Protects neuronal cells from oxidative stress. |
| Anticancer | Induces apoptosis in cancer cell lines. |
Study 1: Antimicrobial Activity
In a controlled laboratory study, this compound was tested against various pathogens including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound demonstrated a dose-dependent increase in cell viability, indicating its potential as a neuroprotective agent.
Study 3: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a promising avenue for cancer therapy.
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-10-4-8(14)13-7(9(15)16)2-6-3-11-5-12-6/h3,5,7,10H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
FFHVWZAZBDMXHD-ZETCQYMHSA-N |
Isomeric SMILES |
CNCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CNCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















